Cas no 1210933-20-2 (N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide)

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide structure
1210933-20-2 structure
商品名:N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
CAS番号:1210933-20-2
MF:C19H22N2O3
メガワット:326.389585018158
CID:5857782
PubChem ID:45555522

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
    • AKOS032605792
    • 1210933-20-2
    • Z983913098
    • F5831-3017
    • インチ: 1S/C19H22N2O3/c1-23-17-7-3-14(4-8-17)15-11-12-21(13-15)19(22)20-16-5-9-18(24-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,20,22)
    • InChIKey: MIWMGNNFDJNLHA-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C=CC(=CC=1)OC)N1CCC(C2C=CC(=CC=2)OC)C1

計算された属性

  • せいみつぶんしりょう: 326.16304257g/mol
  • どういたいしつりょう: 326.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 401
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5831-3017-1mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
1mg
$54.0 2023-09-09
Life Chemicals
F5831-3017-15mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
15mg
$89.0 2023-09-09
Life Chemicals
F5831-3017-10mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
10mg
$79.0 2023-09-09
Life Chemicals
F5831-3017-20μmol
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5831-3017-4mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
4mg
$66.0 2023-09-09
Life Chemicals
F5831-3017-40mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
40mg
$140.0 2023-09-09
Life Chemicals
F5831-3017-25mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
25mg
$109.0 2023-09-09
Life Chemicals
F5831-3017-30mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
30mg
$119.0 2023-09-09
Life Chemicals
F5831-3017-5mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
5mg
$69.0 2023-09-09
Life Chemicals
F5831-3017-2mg
N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide
1210933-20-2
2mg
$59.0 2023-09-09

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide 関連文献

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamideに関する追加情報

Comprehensive Overview of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS No. 1210933-20-2)

N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS No. 1210933-20-2) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its pyrrolidine core and methoxyphenyl substituents, is often explored for its role in modulating biological pathways. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its structural resemblance to other bioactive molecules.

The compound's CAS number 1210933-20-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its molecular formula, C19H22N2O3, reflects a moderate molecular weight, making it suitable for drug discovery projects. The presence of methoxy groups enhances its lipophilicity, a property often leveraged in the design of blood-brain barrier permeable therapeutics. This feature aligns with current trends in neuropharmacology, where researchers seek compounds capable of targeting central nervous system disorders.

In recent years, the scientific community has shown growing interest in N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide due to its potential applications in cancer research. Preliminary studies suggest its ability to interfere with cell proliferation pathways, a hot topic in precision medicine. The compound's mechanism may involve protein-protein interaction inhibition, a cutting-edge area in drug development. Such properties make it a candidate for further investigation in targeted therapy approaches, which dominate contemporary oncology discussions.

The synthesis of CAS 1210933-20-2 typically involves multi-step organic reactions, including amide coupling and pyrrolidine ring formation. These processes are frequently optimized for green chemistry principles, reflecting the industry's shift toward sustainable synthesis. Analytical characterization often employs HPLC and mass spectrometry, techniques widely searched by quality control professionals. The compound's stability under various pH conditions is another area of interest, particularly for formulation scientists working on oral bioavailability enhancement.

From a commercial perspective, N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide is primarily available as a research chemical for academic and industrial laboratories. Its pricing and availability fluctuate based on scale-up challenges, a common concern for medicinal chemistry teams. The compound's patent landscape is frequently analyzed by IP specialists, especially regarding its potential therapeutic indications. This aligns with frequent searches about drug repurposing opportunities in pharmaceutical circles.

Quality standards for 1210933-20-2 strictly adhere to ICH guidelines, with suppliers typically providing detailed certificates of analysis. The compound's handling requires standard laboratory safety precautions, though it doesn't fall under stringent regulatory controls. Storage recommendations usually emphasize protection from light degradation, a key consideration for compound stability in long-term studies. These practical aspects are crucial for researchers troubleshooting experimental reproducibility issues.

Emerging applications of N,3-bis(4-methoxyphenyl)pyrrolidine-1-carboxamide extend to chemical biology probes, where its structure serves as a scaffold for fluorescence labeling. This application taps into the booming bioimaging market, answering the need for small molecule probes in live-cell studies. The compound's structure-activity relationship (SAR) is routinely investigated through computational chemistry approaches, merging traditional synthesis with AI-assisted drug design methodologies that dominate current literature.

The future research directions for CAS 1210933-20-2 may include metabolite identification studies and ADME profiling, essential steps in the drug discovery pipeline. Its potential as a lead compound continues to attract venture capital in biotech, especially for rare disease applications. The scientific community maintains cautious optimism about its translational potential, balancing enthusiasm with rigorous preclinical validation requirements that characterize modern biopharmaceutical development.

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